molecular formula C15H21NO5 B558494 2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid CAS No. 141895-35-4

2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid

Cat. No.: B558494
CAS No.: 141895-35-4
M. Wt: 295.33 g/mol
InChI Key: SLWWWZWJISHVOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid is a Boc-protected amino acid derivative featuring a 4-methoxyphenyl substituent on the β-carbon of the propanoic acid backbone. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino functionality, enhancing stability during synthetic processes while allowing selective deprotection under acidic conditions . This compound is widely utilized as an intermediate in peptide synthesis and drug development, particularly in the construction of protease inhibitors and immunoproteasome-targeting agents . Its CAS number is 53267-93-9, and its molecular formula is C15H21NO5, with a molecular weight of 295.33 g/mol .

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)9-10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWWWZWJISHVOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399614
Record name N-(tert-Butoxycarbonyl)-O-methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141895-35-4
Record name N-(tert-Butoxycarbonyl)-O-methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Result of Action

The introduction of the Boc group into amino acids and peptides results in the protection of these molecules during peptide synthesis. This allows for more controlled and efficient synthesis processes.

Action Environment

The action of Boc-Dl-Tyr(Me)-Oh can be influenced by environmental factors such as temperature and the presence of certain chemicals. For example, the deprotection of the Boc group can be achieved at high temperatures using a thermally stable ionic liquid.

Biological Activity

2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid, also known as N-Boc-O-methyl-L-tyrosine, is a compound with significant potential in medicinal chemistry due to its structural features and biological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₂₁NO₅
  • Molecular Weight : 295.33 g/mol
  • CAS Number : 141895-35-4
  • MDL Number : MFCD00237574

The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which is common in peptide synthesis, enhancing its stability and solubility.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds related to this compound. The following table summarizes key findings regarding its antimicrobial efficacy against various pathogens:

Pathogen MIC (µg/mL) Comments
Methicillin-resistant Staphylococcus aureus (MRSA)1 - 8Effective against multiple strains
Vancomycin-resistant Enterococcus faecalis0.5 - 2Demonstrated significant inhibition
Gram-negative bacteria (e.g., E. coli)8 - 64Variable activity; some strains resistant
Candida species (including C. auris)8 - 64Notable antifungal activity

These results indicate that the compound exhibits a broad spectrum of antimicrobial activity, particularly against drug-resistant strains, making it a candidate for further development as an antimicrobial agent .

The mechanism underlying the antimicrobial activity of this compound is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymatic pathways. Similar compounds have shown efficacy through competitive inhibition of key metabolic enzymes, leading to cell death in susceptible organisms .

Synthesis and Derivatives

The synthesis of this compound typically involves standard peptide coupling techniques. The Boc group can be removed under acidic conditions to yield free amino acids or peptides suitable for further biological evaluation.

Case Studies

  • Synthesis and Evaluation : A study synthesized various derivatives of this compound and evaluated their biological activities. The introduction of different substituents on the phenyl ring significantly altered their antimicrobial potency, highlighting structure-activity relationships (SAR) that could guide future drug design .
  • Clinical Relevance : In vitro assays demonstrated that certain derivatives exhibited enhanced activity against ESKAPE pathogens, which are notorious for their multidrug resistance profiles. This underscores the potential clinical relevance of these compounds in treating infections caused by resistant strains .

Scientific Research Applications

Applications in Medicinal Chemistry

  • Peptide Synthesis
    • The compound serves as a protected amino acid in peptide synthesis. The tert-butyloxycarbonyl (Boc) group allows for selective deprotection under mild conditions, facilitating the formation of peptides with specific sequences.
    • Case Study : In a study focused on the synthesis of peptide-based inhibitors for SARS-CoV proteases, Boc-O-methyl-DL-tyrosine was utilized to construct dipeptide analogs that exhibited significant biological activity against viral targets .
  • Drug Development
    • As a building block in the synthesis of bioactive compounds, it plays a crucial role in developing pharmaceuticals targeting various diseases.
    • Example : The incorporation of the 4-methoxyphenyl moiety enhances the lipophilicity and biological activity of the resulting compounds, making them suitable candidates for drug development.
  • Research in Biochemistry
    • The compound is used in studying enzyme mechanisms and interactions due to its structural similarity to natural amino acids. It can serve as a substrate or inhibitor in enzymatic reactions.
    • Example : Research has shown that derivatives of Boc-O-methyl-DL-tyrosine can inhibit specific enzymes involved in metabolic pathways, providing insights into enzyme regulation .

Data Tables

Application AreaDescription
Peptide SynthesisUsed as a protected amino acid for constructing peptides
Drug DevelopmentServes as a building block for bioactive compounds
Enzyme Mechanism StudiesActs as a substrate or inhibitor to study enzyme interactions

Recent Innovations and Research Findings

Recent advancements have focused on optimizing synthetic routes involving Boc-O-methyl-DL-tyrosine to enhance yield and reduce environmental impact. A novel one-pot reaction using this compound has been reported to facilitate the formation of amide bonds efficiently, which is critical in drug discovery processes . This method reduces the need for harsh conditions and improves overall reaction efficiency.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of Boc-protected amino acid derivatives is critical for tailoring pharmacokinetic and pharmacodynamic properties. Below is a detailed comparison of 2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid with analogous compounds, organized by substituent variations and stereochemistry.

Substituted Phenyl Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications
Target Compound 4-Methoxyphenyl C15H21NO5 295.33 53267-93-9 Enhanced lipophilicity due to methoxy group; used in immunoproteasome inhibitors .
(S)-2-((Boc)amino)-3-(4-fluorophenyl)propanoic acid 4-Fluorophenyl C14H17FNO4 282.29 Not provided Fluorine increases electronegativity, improving metabolic stability; intermediate in phosphate prodrugs .
(R)-2-((Boc)amino)-3-phenylpropanoic acid Phenyl C14H19NO4 265.31 Not provided Lacks polar substituents; higher hydrophobicity for membrane permeability .
(S)-2-((Boc)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid 4-Chloro-3-fluorophenyl C14H17ClFNO4 317.74 1629658-28-1 Halogen atoms enhance steric bulk and electronic effects; potential anticancer applications .

Functionalized Phenyl Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications
(S)-3-(4-Boronophenyl)-2-((Boc)amino)propanoic acid 4-Boronophenyl C14H20BNO6 309.13 119771-23-2 Boronated for Suzuki-Miyaura cross-coupling; radiotheranostic applications .
2-((Boc)amino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid 4-Hydroxy-3-methoxyphenyl C15H21NO6 311.33 Not provided Hydroxyl group enables hydrogen bonding; antioxidant or anti-inflammatory potential .
(S)-3-((Boc)amino)-3-(4-nitrophenyl)propanoic acid 4-Nitrophenyl C14H18N2O6 310.30 499995-73-2 Nitro group increases electron-withdrawing effects; precursor for aromatic amination .

Heterocyclic and Alkyl Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications
(S)-2-((Boc)amino)-3-(thiophen-2-yl)propanoic acid Thiophen-2-yl C13H19NO4S 293.36 56675-37-7 Thiophene enhances π-π stacking; antimicrobial or antiviral applications .
(R)-2-((Boc)amino)-3-(4-ethylphenyl)propanoic acid 4-Ethylphenyl C16H23NO4 293.36 261380-34-1 Ethyl group increases hydrophobicity; improves blood-brain barrier penetration .
(2R,3R)-3-((Boc)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid 4-Trifluoromethylphenyl C15H18F3NO5 349.31 1217733-31-7 Trifluoromethyl enhances metabolic stability; antitumor activity .

Preparation Methods

Reaction Mechanism and Procedure

  • Base Activation : 3-(4-Methoxyphenyl)alanine is dissolved in aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) to achieve a pH ≥ 12. This deprotonates the amino group, facilitating nucleophilic attack on (Boc)2_2O.

  • Boc Protection : (Boc)2_2O is added in batches to the reaction mixture at ambient temperature. The stepwise addition prevents excessive exothermicity and ensures complete conversion.

  • Workup and Purification :

    • Impurities are extracted using non-polar solvents like n-hexane.

    • Acidification to pH 1–3 with hydrochloric acid (HCl) precipitates the product, which is then extracted with ethyl acetate.

    • Crystallization from n-hexane yields the pure compound.

Key Data :

ParameterValue
Yield90–92%
Purity (HPLC)>99%
Reaction Temperature20–25°C
Solvent SystemWater/ethyl acetate/n-hexane

Advantages Over Alternative Methods

  • Safety : Avoids hazardous reagents like Boc-Cl or Boc-N3_3, which pose explosion risks.

  • Cost-Effectiveness : (Boc)2_2O is economically viable for industrial-scale production.

  • Environmental Impact : Minimizes toxic byproducts compared to dimethyl sulfoxide (DMSO)-based methods.

Optimization Strategies for Enhanced Yield and Purity

pH Control and Reaction Monitoring

Maintaining pH ≥ 12 during (Boc)2_2O addition is critical to prevent O-Boc byproduct formation. Real-time pH monitoring and automated titration systems improve reproducibility.

Solvent Selection for Extraction

  • Organic Solvent A (Impurity Removal) : n-Hexane effectively removes hydrophobic impurities without dissolving the product.

  • Organic Solvent B (Product Extraction) : Ethyl acetate offers optimal solubility for the Boc-protected amino acid at acidic pH.

Crystallization Conditions

Crystallization from n-hexane at 2–8°C enhances crystal uniformity and reduces residual solvent content.

Industrial-Scale Production Considerations

The patent CN104447415A outlines a scalable protocol suitable for multi-kilogram synthesis:

  • Batch Reactor Setup : Utilizes 55 L reactors for 10 kg batches of starting material.

  • Temperature Control : Jacketed reactors maintain 20–25°C, preventing thermal degradation.

  • Process Automation : Automated feed systems for (Boc)2_2O and base reduce human error.

Economic Analysis :

Cost FactorEstimate
Raw Materials$12,000 per 100 kg batch
Labor15% of total cost
Waste Treatment<5% of total cost

Characterization and Quality Control

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3) : δ 7.12 (d, J=8.4J = 8.4 Hz, 2H, ArH), 6.85 (d, J=8.4J = 8.4 Hz, 2H, ArH), 5.32 (br s, 1H, NH), 4.25 (m, 1H, CH), 3.78 (s, 3H, OCH3_3), 3.05 (dd, J=13.6J = 13.6, 4.8 Hz, 1H, CH2_2), 2.95 (dd, J=13.6J = 13.6, 8.0 Hz, 1H, CH2_2), 1.42 (s, 9H, C(CH3_3)3_3).

  • IR (KBr) : 3320 cm1^{-1} (N–H), 1710 cm1^{-1} (C=O), 1510 cm1^{-1} (Ar).

HPLC Method

  • Column : C18, 4.6 × 150 mm, 5 μm

  • Mobile Phase : 0.1% TFA in water (A) / 0.1% TFA in acetonitrile (B)

  • Gradient : 20–80% B over 20 min

  • Retention Time : 12.3 min .

Q & A

Q. Key Considerations :

  • Use anhydrous Na2</SO4 for drying organic layers .
  • Monitor reaction progress via TLC or <sup>1</sup>H NMR (e.g., disappearance of the ester peak at δ 4.1–4.3 ppm) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm the Boc-group presence via tert-butyl protons at δ 1.3–1.5 ppm and the methoxyphenyl aromatic protons at δ 6.7–7.2 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95% recommended for biological studies) .
  • Mass Spectrometry (MS) : Validate the molecular ion peak ([M+H]<sup>+</sup> for C15H21NO5 expected at m/z 296.14) .

Advanced: How do enantiomeric configurations influence biological activity in Boc-protected amino acid derivatives?

Methodological Answer :
Enantiomers (R vs. S) exhibit distinct interactions with chiral biological targets. For example:

  • Pharmacokinetics : The (S)-enantiomer of fluorophenyl analogs showed 20% higher cellular uptake in hepatocyte studies due to stereospecific transporter recognition .
  • Receptor Binding : (R)-configured analogs demonstrated reduced affinity for G-protein-coupled receptors (GPCRs) compared to (S)-forms in docking simulations .

Q. Experimental Design :

  • Synthesize both enantiomers via chiral resolution or asymmetric catalysis .
  • Compare IC50 values in enzyme inhibition assays (e.g., serine proteases) .

Advanced: What stability challenges arise under varying pH conditions, and how can they be mitigated?

Methodological Answer :
The compound is prone to:

  • Acidic Hydrolysis : Boc-group cleavage occurs below pH 3, generating free amine byproducts .
  • Alkaline Degradation : Esterified analogs hydrolyze rapidly above pH 9 .

Q. Mitigation Strategies :

  • Storage : Keep at –20°C in anhydrous DMSO or ethanol (pH 6–8) .
  • Buffered Solutions : Use phosphate-buffered saline (PBS, pH 7.4) for short-term (<24 h) biological assays .

Q. Stability Data :

ConditionDegradation Rate (t1/2)Byproduct Identified
pH 2.0 (HCl)2 hoursFree amine
pH 10.0 (NaOH)30 minutesCarboxylic acid
Neutral (pH 7.4)>1 weekNone

Advanced: How can researchers resolve discrepancies in reported melting points or spectral data?

Methodological Answer :
Discrepancies often stem from:

  • Polymorphism : Crystallization solvents (e.g., ethyl acetate vs. hexane) yield different polymorphs with varying melting points .
  • Impurity Profiles : Residual solvents (e.g., DCM) or unreacted intermediates alter spectral baselines .

Q. Resolution Protocol :

Reproduce synthesis using literature-specified solvents and drying methods .

Characterize via differential scanning calorimetry (DSC) to identify polymorphic transitions .

Compare <sup>13</sup>C NMR data with computational predictions (e.g., DFT calculations) .

Advanced: What coupling strategies enhance yields in peptide synthesis using this compound?

Q. Methodological Answer :

  • Activation Reagents : Use DCC/DMAP or HATU/HOAt for carbodiimide-mediated couplings, achieving >80% yield in peptide bond formation .
  • Solvent Optimization : DCM or DMF improves solubility of hydrophobic intermediates .

Q. Case Study :

  • Coupling with (5S,10S,11S,14S)-tetraoxo scaffolds in DCM with DMAP gave 63% yield vs. 45% in THF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.